REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[CH:11]2.[OH-].[Na+].[CH3:20][C:21](N(C)C)=[O:22]>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[C:11]2[C:21](=[O:22])[CH3:20] |f:2.3|
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 45 minutes, at which time the bath
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is warmed to 40°-45° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the remainder is added quickly
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
is quickly warmed
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature and refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are collected by filtration
|
Type
|
WASH
|
Details
|
rinsed four times with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol/water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: PERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |